5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one
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Overview
Description
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one is a complex organic compound that features a combination of indole, triazole, and pyranone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole and pyranone groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the indole and triazole moieties suggests that it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. The indole and triazole moieties are known to bind to various receptors and enzymes, potentially leading to biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, are known for their biological activities.
Triazole Derivatives: Compounds with the triazole ring, such as fluconazole and voriconazole, are used as antifungal agents.
Pyranone Derivatives: Compounds containing the pyranone ring, such as coumarin, are known for their diverse biological activities.
Uniqueness
What sets 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one apart is its combination of these three moieties in a single molecule
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-22-12-20-21-19(22)28-11-14-8-16(24)17(9-26-14)27-10-18(25)23-7-6-13-4-2-3-5-15(13)23/h2-5,8-9,12H,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOITRINHURMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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